![molecular formula C17H34N2O3 B14594890 7-[(10-Amino-10-oxodecyl)amino]heptanoic acid CAS No. 61042-41-9](/img/structure/B14594890.png)
7-[(10-Amino-10-oxodecyl)amino]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(10-Amino-10-oxodecyl)amino]heptanoic acid is a compound with the molecular formula C17H34N2O3 and a molecular weight of 314.46 g/mol . This compound is also known by its synonym, 7-(1-Nonylureido)heptanoic acid . It is characterized by the presence of an amino group, a carboxylic acid group, and a long aliphatic chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(10-Amino-10-oxodecyl)amino]heptanoic acid typically involves the reaction of 10-amino-10-oxodecanoic acid with heptanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-[(10-Amino-10-oxodecyl)amino]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
7-[(10-Amino-10-oxodecyl)amino]heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(10-Amino-10-oxodecyl)amino]heptanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The long aliphatic chain may also facilitate interactions with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Amineptine: 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid, known for its antidepressant properties.
7-Aminoheptanoic acid: A simpler analog with a shorter aliphatic chain.
Uniqueness
7-[(10-Amino-10-oxodecyl)amino]heptanoic acid is unique due to its specific combination of functional groups and long aliphatic chain, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
61042-41-9 |
|---|---|
Molecular Formula |
C17H34N2O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
7-[(10-amino-10-oxodecyl)amino]heptanoic acid |
InChI |
InChI=1S/C17H34N2O3/c18-16(20)12-8-4-2-1-3-6-10-14-19-15-11-7-5-9-13-17(21)22/h19H,1-15H2,(H2,18,20)(H,21,22) |
InChI Key |
YAXWQFXVUYHNGB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)N)CCCCNCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


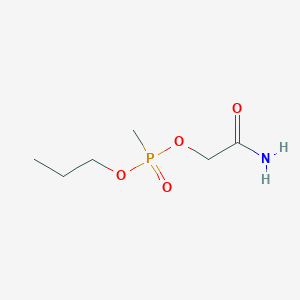
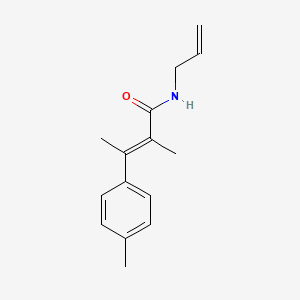
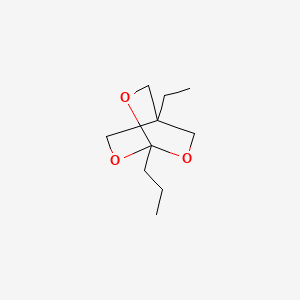
![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)

![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
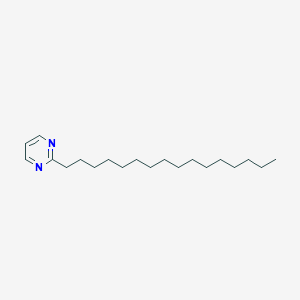
methanone](/img/structure/B14594858.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)

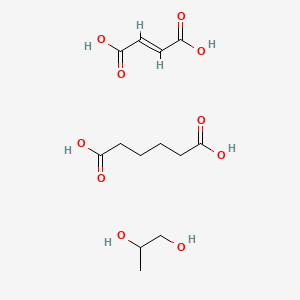
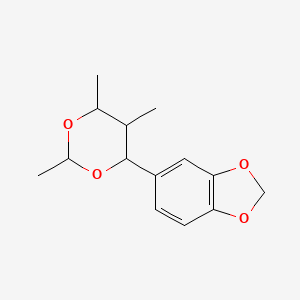

![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)
